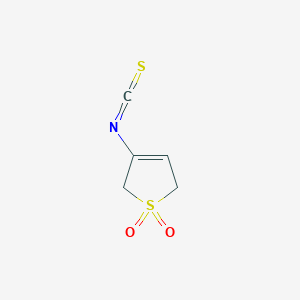

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide

Description

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H5NO2S2 and a molecular weight of 175.23 g/mol It is a derivative of thiophene, characterized by the presence of an isothiocyanate group and a sulfone group

Properties

IUPAC Name |

3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOYHLGOMXRMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 2,3-dihydrothiophene using suitable oxidizing agents such as potassium persulfate or oxalyl peroxide . The reaction typically involves the addition of the oxidizing agent to a solution of 2,3-dihydrothiophene under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Additions to the Isothiocyanate Group

The isothiocyanate (-N=C=S) group readily reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, thiazolidines, or related derivatives .

| Reaction | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Amine addition | Room temperature, aprotic solvents | Thiourea derivatives | Nucleophilic attack on the electrophilic C=S bond |

| Thiol addition | Acidic or neutral conditions | Dithiocarbamate derivatives | Thiols attack the central carbon of -N=C=S |

| Alcohol addition | Catalytic base (e.g., pyridine) | O-Thiocarbamates | Activated by base to enhance nucleophilicity |

These reactions are critical in medicinal chemistry for bioconjugation and drug design, as thioureas exhibit antimicrobial and anticancer properties.

Cycloaddition Reactions

The dihydrothiophene 1,1-dioxide ring acts as a diene in Diels-Alder reactions due to its conjugated double bonds activated by the sulfone group .

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Reflux in toluene, 12 h | Bicyclic sulfone adduct | 78% | |

| Maleic anhydride | 80°C, 24 h | Endo-sulfolane-fused cycloadduct | 65% |

The electron-deficient dienophile preferentially reacts with the electron-rich diene system, forming six-membered transition states. Steric effects from the isothiocyanate group influence regioselectivity .

Thermal and Catalytic Rearrangements

Under pyrolysis or catalytic conditions, the compound undergoes structural rearrangements:

-

SO2 Extrusion : At 200–250°C, thermal elimination of SO2 generates a conjugated diene intermediate, which can further react or isomerize .

-

Allylic Rearrangement : Ultraviolet studies confirm allylic shifts of the bromomethyl group in related dihydrothiophene dioxides, suggesting similar mobility for the isothiocyanate substituent under radical initiation .

Oxidation and Reduction

While the sulfone group is typically resistant to further oxidation, the dihydrothiophene ring can undergo selective hydrogenation:

| Process | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | H2, Pd/C, ethanol, 20°C | Tetrahydrothiophene 1,1-dioxide | Complete saturation of the diene |

Reduction preserves the sulfone and isothiocyanate groups, enabling modular functionalization .

Biological Interactions

The isothiocyanate group reacts with biological nucleophiles (e.g., cysteine residues in proteins), forming covalent adducts that inhibit enzyme activity . This mechanism underpins its reported:

-

Anticancer activity : Inhibition of NF-κB pathway proteins.

-

Antimicrobial effects : Disruption of bacterial cell wall synthesis.

Salt Formation and Quaternary Complexes

Reaction with nitrogenous bases (e.g., pyridine, triethylamine) yields quaternary ammonium salts, which serve as intermediates for further functionalization .

| Base | Product | Application |

|---|---|---|

| Pyridine | Pyridinium sulfone salt | Solubility enhancer in catalysis |

Structural and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that isothiocyanates, including 3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that isothiocyanates can inhibit histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Isothiocyanates have been reported to possess broad-spectrum antimicrobial properties against bacteria and fungi. A patent highlights the use of certain isothiocyanate derivatives as effective agents against various pathogens, suggesting potential applications in pharmaceuticals and food preservation .

Materials Science

Polymer Chemistry

this compound can serve as a functional monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has focused on developing polymeric materials that utilize this compound to improve their performance in various applications, such as coatings and adhesives .

Dyes and Pigments

The compound's unique chemical structure allows it to be used in the synthesis of dyes and pigments. The incorporation of thiophene derivatives has been shown to enhance the color properties and stability of dyes used in textiles and coatings. This application is particularly relevant in the development of environmentally friendly dyeing processes that utilize less harmful chemicals .

Environmental Applications

Heavy Metal Adsorption

Recent studies have explored the use of isothiocyanate-modified materials for the adsorption of heavy metals from wastewater. The modification of adsorbents with this compound has been shown to significantly enhance their capacity for removing toxic metals such as lead and cadmium from contaminated water sources . This application highlights the compound's potential role in environmental remediation efforts.

Case Studies

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on biomolecules . The sulfone group also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydrothiophene 1,1-dioxide: A precursor in the synthesis of 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide.

3-Isocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione: Another thiophene derivative with similar reactivity.

Uniqueness

This compound is unique due to the presence of both an isothiocyanate group and a sulfone group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide (CAS No. 571155-23-2) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by an isothiocyanate group and a saturated thiophene ring with a sulfone functional group, contributes to its potential applications in pharmacology and organic synthesis. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and chemoprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.23 g/mol. The presence of the isothiocyanate functional group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that isothiocyanates, including this compound, exhibit significant antimicrobial properties against various bacterial strains. These compounds are known to interact with biological macromolecules, potentially disrupting cellular processes.

Mechanism of Action:

- Target : The compound may inhibit bacterial growth by affecting DNA replication pathways through interactions with enzymes such as DNA gyrase.

- Biochemical Pathways : Inhibition of DNA gyrase can lead to the disruption of bacterial DNA replication and ultimately cell death.

Case Studies:

- A study demonstrated that isothiocyanates can exhibit antimicrobial effects comparable to conventional antibiotics against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Research Findings:

- In vitro studies have shown that this compound can trigger cell cycle arrest and apoptosis in cancer cell lines. The presence of the isothiocyanate group is crucial for these effects as it interacts with multiple cellular targets .

Chemoprotective Effects

Isothiocyanates are recognized for their chemoprotective activities against various diseases, including cancer and neurodegenerative disorders. They exert protective effects through antioxidant mechanisms and modulation of cellular signaling pathways.

Mechanisms:

- Antioxidant Activity : The compound scavenges free radicals and enhances the body's antioxidant defenses.

- Modulation of Enzymatic Activity : It influences the activity of phase II detoxifying enzymes, which play a role in the metabolism of carcinogens.

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, and how can purity be ensured?

The synthesis of analogous sulfone derivatives (e.g., 3-phenylthio-substituted compounds) involves a two-step procedure:

- Step 1 : React 2,5-dihydrothiophene 1,1-dioxide with a sulfenylating agent (e.g., phenylsulfenyl chloride) in chloroform at low temperatures (−40°C) to introduce the desired substituent.

- Step 2 : Neutralize the reaction with triethylamine, followed by purification via recrystallization (ether/hexane) to achieve >85% yield and high purity . For the isothiocyanate group, a modified approach using benzoylisothiocyanate (prepared from benzoyl chloride and ammonium isothiocyanate) in 1,4-dioxane at room temperature can be adapted, followed by ice-water quenching to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on:

- NMR Spectroscopy : Key signals include the sulfone group (δ ~3.6–3.95 ppm for α-methylene protons) and the isothiocyanate moiety (distinctive shifts in the aromatic or aliphatic regions depending on substituents) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 226.012 for C10H10O2S2) confirm the molecular weight, with fragmentation patterns validating the sulfone and isothiocyanate groups .

Advanced Research Questions

Q. What kinetic parameters govern the thermal decomposition of this compound, and how are they determined?

Kinetic studies using sealed-tube techniques under controlled temperatures reveal:

- Activation Energy (Ea) : ~33–34 kcal mol⁻¹, calculated via the Arrhenius equation from rate constants measured at multiple temperatures.

- Entropy of Activation (ΔS‡) : ~7–9 eu, indicating a highly ordered transition state. Isotopic analogs (e.g., deuterated derivatives) are used to isolate isotope effects, with tetradeuteration reducing reaction rates by ~30% .

Q. How do isotopic substitutions (e.g., deuterium) influence reaction mechanisms in sulfone derivatives?

Deuterium labeling at α-methylene positions (e.g., 2,5-dihydrothiophene-2,2',5,5'-d4 1,1-dioxide) reveals primary kinetic isotope effects (KIE ≈ 3.5) during thermal decomposition. This suggests C–H bond cleavage is rate-determining, with tunneling effects contributing to deviations from classical Arrhenius behavior .

Q. What is the mechanistic basis for Grignard reagent reactions with this compound?

Grignard reagents (e.g., ethylmagnesium bromide) react with the sulfone’s acidic α-hydrogens, forming a sulfinic anhydride intermediate. The proposed mechanism involves:

Q. How do structural modifications (e.g., methyl groups) alter the reactivity of dihydrothiophene sulfones?

Introducing methyl groups at the 3,4-positions (e.g., 3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide) increases steric hindrance, reducing reaction rates with bulky nucleophiles. Conjugation between the sulfone and double bond in 2,3-dihydrothiophene 1,1-dioxide enhances electrophilicity, enabling regioselective reactions absent in the 2,5-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.